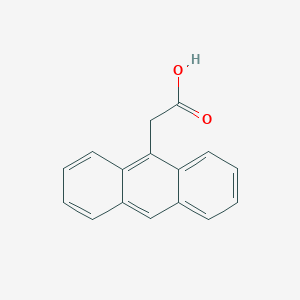

9-蒽乙酸

描述

9-Anthraceneacetic acid is an organic compound with the molecular formula C16H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group attached to the ninth carbon of the anthracene ring. This compound is known for its unique properties and applications in various scientific fields, including organic synthesis, fluorescence labeling, and photophysical studies .

科学研究应用

9-Anthraceneacetic acid has a wide range of applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of more complex anthracene derivatives.

Fluorescence Labeling: Due to its fluorescent properties, it is used in labeling and tracking molecules in biological systems.

Photophysical Studies: Its unique photophysical properties make it suitable for studying light-induced processes and designing photochromic materials

作用机制

Target of Action

9-Anthraceneacetic acid, also known as 2-anthracen-9-ylacetic acid, is a versatile chemical compound used in scientific research . It has been found to be more suitable than DIDS for characterization of calcium-activated chloride current during canine ventricular action potential . This suggests that one of its primary targets could be the calcium-activated chloride channels.

Mode of Action

It has been discovered to show radical-induced photochromism and photomagnetism after xe lamp light irradiation . This suggests that it may interact with its targets through a radical mechanism, possibly involving the generation of stable radicals.

Biochemical Pathways

Its ability to generate stable radicals suggests that it may influence redox reactions and related biochemical pathways

Result of Action

It has been found to induce photochromism and photomagnetism, suggesting that it may have effects on the optical properties of cells or tissues

Action Environment

The action of 9-Anthraceneacetic acid may be influenced by environmental factors such as light, as it has been found to show photochromism and photomagnetism after Xe lamp light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of light.

生化分析

Cellular Effects

For example, anthracene carboxylic acid has been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that 9-Anthraceneacetic acid may also have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

For example, anthracene carboxylic acid can undergo intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations .

Temporal Effects in Laboratory Settings

For example, anthracene carboxylic acid can show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Metabolic Pathways

For example, anthracene can be degraded by certain species of bacteria, suggesting that 9-Anthraceneacetic acid may also be involved in similar metabolic pathways .

Subcellular Localization

This suggests that 9-Anthraceneacetic acid may also have specific subcellular localizations and effects on its activity or function .

准备方法

Synthetic Routes and Reaction Conditions: 9-Anthraceneacetic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 9-anthraceneacetic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure high-quality output .

化学反应分析

Types of Reactions: 9-Anthraceneacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form anthracene-9-carboxylic acid.

Reduction: Reduction of the carboxylic acid group can yield anthracene-9-methanol.

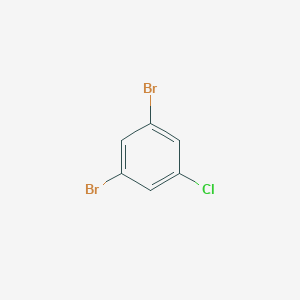

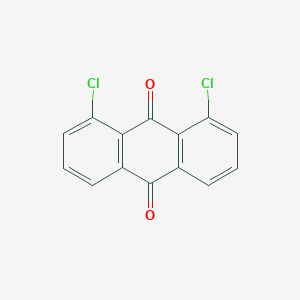

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Anthracene-9-carboxylic acid.

Reduction: Anthracene-9-methanol.

Substitution: Various substituted anthracene derivatives, depending on the electrophile used.

相似化合物的比较

Anthracene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

Anthracene-9-methanol: Similar structure but with a hydroxymethyl group instead of an acetic acid group.

9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups at the ninth and tenth positions

Uniqueness: 9-Anthraceneacetic acid is unique due to its combination of the anthracene core and the acetic acid functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .

属性

IUPAC Name |

2-anthracen-9-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMEKYIRKVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288317 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-23-3 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Anthraceneacetic acid interact with proteins and what are the downstream effects?

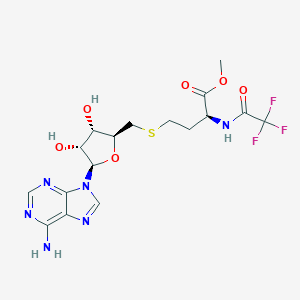

A: 9-Anthraceneacetic acid (1) demonstrates binding affinity to serum albumins (HSA and BSA) and alpha-acid glycoproteins (HAAG and BAAG) []. This interaction leads to the formation of 1:1 complexes, as evidenced by Job plot analysis []. The binding significantly alters the photophysical and photochemical properties of the compound. Notably, the fluorescence of 1 is quenched in the presence of these proteins, with a more pronounced effect observed with serum albumins []. This quenching suggests a change in the excited state dynamics of the molecule within the protein environment. More importantly, protein encapsulation enhances the photostability of 1, significantly reducing its photodegradation compared to its behavior in a simple buffer solution []. This protective effect is attributed to the restricted environment within the protein binding pockets, which limits the compound's exposure to external agents like oxygen and reduces self-quenching interactions [].

Q2: How does the presence of two binding sites in serum albumins affect the photophysical properties of 9-Anthraceneacetic acid?

A: The existence of two distinct binding sites (site I and site II) within serum albumins (HSA and BSA) influences the photophysical behavior of 9-Anthraceneacetic acid (1) when bound to these proteins. This is evident from the observation of two distinct triplet lifetimes (τT) for 1@SA complexes, unlike the single τT observed for 1@AAG complexes []. The longer-lived component, dominant under non-saturating conditions, is attributed to 1 bound to site II (1@SA)(II), while the minor component corresponds to 1 bound to site I (1@SA)(I) []. This difference in lifetimes suggests that the two binding sites provide different microenvironments to the bound 1 molecule, affecting its excited state dynamics and consequently its photostability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。